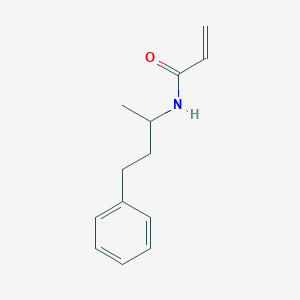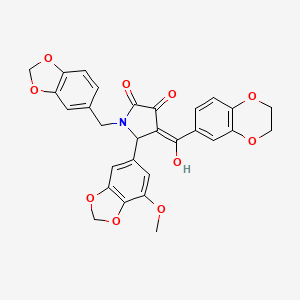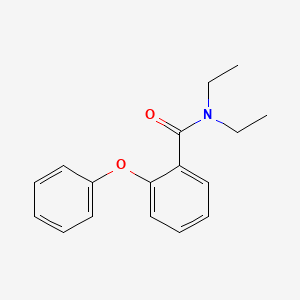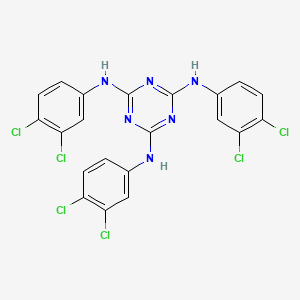![molecular formula C18H15N5O2 B11038974 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038974.png)
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(8-メトキシ-4-メチルキナゾリン-2-イル)アミノ]キナゾリン-4-オール: は、以下の化学式を持つ複素環式化合物です。
C18H15N5O2
{_svg_1}. キナゾリンオンファミリーに属し、興味深い生物学的特性を示します。準備方法
The synthesis of 2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 8-methoxy-4-methylquinazoline with an appropriate amine, followed by cyclization and further functionalization to introduce the hydroxyl group at the 4-position . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
化学反応の分析
2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
科学的研究の応用
作用機序
The mechanism of action of 2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL involves its interaction with specific molecular targets. In cancer research, it has been shown to bind to the translationally controlled tumor protein (TCTP), leading to the downregulation of TCTP expression and upregulation of p53 expression. This interaction results in cell cycle arrest and inhibition of tumor growth .
類似化合物との比較
2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL can be compared with other quinazoline derivatives such as:
4-Hydroxy-2-methylquinoline: Similar in structure but lacks the methoxy and amino groups, leading to different chemical properties and biological activities.
2-Methyl-4-quinolinamine:
The uniqueness of 2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H15N5O2 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O2/c1-10-11-7-5-9-14(25-2)15(11)21-17(19-10)23-18-20-13-8-4-3-6-12(13)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24) |
InChIキー |
XCQJPNOYQIHRNF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(naphthalen-2-yloxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11038891.png)

![1-(2,2,4,6,8-pentamethylquinolin-1(2H)-yl)-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}ethanone](/img/structure/B11038902.png)
![8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11038909.png)
![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038917.png)

![N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11038929.png)


![methyl 3-(4-chlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11038954.png)
![Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11038966.png)

![(2E)-1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B11038972.png)
![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B11038973.png)
